molecular formula C9H11NO2 B1309076 3-(Pyridin-4-yl)butanoic acid CAS No. 373356-33-3

3-(Pyridin-4-yl)butanoic acid

Cat. No. B1309076
M. Wt: 165.19 g/mol
InChI Key: KYSQGRVBIOODEO-UHFFFAOYSA-N
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Patent
US06967216B2

Procedure details

Sodium hydroxide (0.19 g, 4.8 mmol) was added to a solution of ethyl 3-methyl-3-pyridin-4-ylpropanoate (Method 8; 0.501 g, 2.6 mmol) in MeOH (10 ml) and water (5 ml). The mixture was stirred at room temperature for 18 hours. The solvent was removed in vacuo and the residue shaken with 1 M hydrochloric acid (4.8 ml). The solvent was removed in vacuo to leave a colourless solid. M/z 164 (M−H)−.
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
ethyl 3-methyl-3-pyridin-4-ylpropanoate
Quantity
0.501 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][CH:4]([C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)[CH2:5][C:6]([O:8]CC)=[O:7]>CO.O>[CH3:3][CH:4]([C:11]1[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=1)[CH2:5][C:6]([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 3-methyl-3-pyridin-4-ylpropanoate
Quantity
0.501 g
Type
reactant
Smiles
CC(CC(=O)OCC)C1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
the residue shaken with 1 M hydrochloric acid (4.8 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a colourless solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC(CC(=O)O)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.